molecular formula C9H16O4 B1464501 Ethyl 2-ethyl-4-methoxy-3-oxobutanoate CAS No. 13420-03-6

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Cat. No. B1464501
CAS RN: 13420-03-6
M. Wt: 188.22 g/mol
InChI Key: CORGFINQARASPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a chemical compound with the CAS Number: 13420-03-6 . It has a molecular weight of 188.22 .


Molecular Structure Analysis

The InChI code for Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is 1S/C9H16O4/c1-4-7 (8 (10)6-12-3)9 (11)13-5-2/h7H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a liquid at room temperature .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is a highly versatile intermediate used for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. The synthesis process typically involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's utility in producing complex heterocyclic structures (Honey et al., 2012).

Creation of Fluorobenzopyran-4(2)-ones

Another application involves the synthesis of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its derivatives through acylation and cyclization processes. These compounds have been used to prepare substituted chromones, showcasing the role of ethyl 2-ethyl-4-methoxy-3-oxobutanoate in the creation of fluorinated organic molecules, which are valuable in various chemical studies (Kisil et al., 2001).

Antioxidant Properties Investigation

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate derivatives have also been investigated for their antioxidant properties. For instance, derivatives like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been synthesized and tested for their ability to scavenge free radicals, indicating the compound's potential in developing new antioxidant agents (Stanchev et al., 2009).

Contribution to Asymmetric Synthesis

In addition to the above applications, ethyl 2-ethyl-4-methoxy-3-oxobutanoate plays a significant role in the field of asymmetric synthesis. The compound has been used as a starting material or intermediate in the enantioselective synthesis of biologically active molecules, demonstrating its utility in creating compounds with specific stereochemical configurations for research in pharmaceuticals and materials science (Sakai et al., 1986).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORGFINQARASPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)COC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.